molecular formula C13H20ClNO B2505964 4-(3-ethylphenoxy)piperidine hydrochloride CAS No. 1185303-10-9; 1338974-43-8

4-(3-ethylphenoxy)piperidine hydrochloride

Cat. No.: B2505964
CAS No.: 1185303-10-9; 1338974-43-8
M. Wt: 241.76
InChI Key: DAYCXJYWXNGBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 4-(3-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. The process can be summarized as follows:

Chemical Reactions Analysis

4-(3-ethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-ethylphenoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. For example, it may interact with histamine receptors, serotonin receptors, or other neurotransmitter receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

4-(3-ethylphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(3-chlorophenoxy)piperidine hydrochloride: This compound has a similar structure but with a chlorine atom instead of an ethyl group. It may exhibit different chemical and biological properties due to the presence of the chlorine atom.

    4-(3-methylphenoxy)piperidine hydrochloride: This compound has a methyl group instead of an ethyl group. The difference in the alkyl group can affect the compound’s reactivity and interactions with molecular targets.

    4-(3-phenoxy)piperidine hydrochloride: This compound lacks the alkyl substituent on the phenoxy group.

Properties

IUPAC Name

4-(3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCXJYWXNGBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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